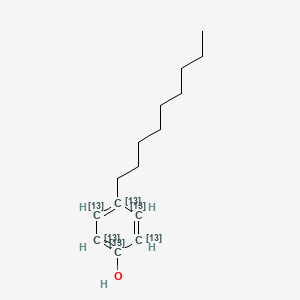

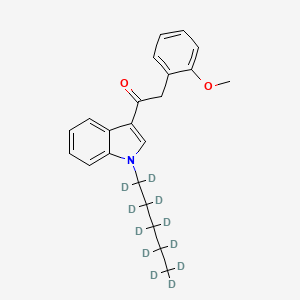

![molecular formula C10H16O4 B584093 2-Propenoic acid, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-, ethyl ester CAS No. 917877-01-1](/img/structure/B584093.png)

2-Propenoic acid, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-, ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Propenoic acid, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-, ethyl ester, commonly known as ethyl lactate, is a colorless liquid with a fruity odor. It is a versatile solvent with a wide range of applications in various industries, including food, cosmetics, pharmaceuticals, and electronics. Ethyl lactate is a green solvent and has gained significant attention in recent years due to its low toxicity, biodegradability, and excellent solvency power.

作用机制

Ethyl lactate acts as a solvent by dissolving polar and non-polar substances. It has a high boiling point and low viscosity, which makes it an excellent solvent for high molecular weight compounds. It also has a low surface tension, which allows it to penetrate into narrow spaces and clean surfaces effectively.

Biochemical and Physiological Effects:

Ethyl lactate has low toxicity and is safe for human consumption. It is rapidly metabolized by the liver and excreted in the urine. It has been shown to have no adverse effects on the liver, kidney, or blood parameters. It is also non-irritating to the skin and eyes.

实验室实验的优点和局限性

Ethyl lactate has several advantages as a solvent for laboratory experiments. It is a green solvent and has low toxicity, which makes it safe for researchers to handle. It is also readily available and cost-effective. However, it has some limitations, such as its low boiling point, which limits its use in high-temperature reactions. It also has a strong odor, which can be unpleasant for some researchers.

未来方向

There are several future directions for research on ethyl lactate. One area of research is the development of new methods for the synthesis of ethyl lactate that are more efficient and cost-effective. Another area of research is the study of the potential applications of ethyl lactate in the field of nanotechnology. Ethyl lactate has been shown to be an excellent solvent for the synthesis of nanoparticles, and further research could lead to the development of new nanomaterials with unique properties. Finally, the use of ethyl lactate as a solvent for carbon capture and storage is an area of research that has significant potential for reducing greenhouse gas emissions.

合成方法

Ethyl lactate is synthesized by the esterification of lactic acid with ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at a temperature of 60-80°C for several hours until the desired yield is obtained. The crude product is then purified by distillation to obtain pure ethyl lactate.

科学研究应用

Ethyl lactate has been extensively studied for its potential applications in various fields of science. In the food industry, it is used as a flavoring agent and solvent for food additives. It is also used as a solvent for natural extracts and essential oils. In the cosmetic industry, it is used as a solvent for fragrances, lotions, and creams. In the pharmaceutical industry, it is used as a solvent for drug delivery systems, such as transdermal patches and inhalers. In the electronics industry, it is used as a cleaning solvent for electronic components.

属性

IUPAC Name |

ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVXALXOWVXZLH-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1COC(O1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C=C[C@@H]1COC(O1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-[4-13C]Threose](/img/structure/B584011.png)

![[2'-13C]thymidine](/img/structure/B584012.png)

![3-[(S)-1-(Methoxycarbonyl)ethyl]carbazic acid tert-butyl ester](/img/structure/B584015.png)

![[3'-13C]Thymidine](/img/structure/B584016.png)

![[1',2',3',4',5'-13C5]thymidine](/img/structure/B584018.png)

![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)

![Tri-O-acetyl-D-[1-13C]glucal](/img/structure/B584028.png)